molecular formula C13H17N5OS B12269302 3-(2-methoxyethyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine

3-(2-methoxyethyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine

Cat. No.: B12269302
M. Wt: 291.37 g/mol
InChI Key: LMDFIMYYVIJLCM-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an azetidine ring, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced through cyclization reactions involving appropriate amines and haloalkanes.

    Attachment of the Pyridine Ring: The pyridine ring can be attached via nucleophilic substitution reactions using pyridine derivatives and suitable leaving groups.

    Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(2-methoxyethyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Cellular Pathways: Influencing signaling pathways, gene expression, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methylpiperidin-2-yl)pyridine: Similar in structure but lacks the thiadiazole ring.

    (2-methoxyethyl)[1-(pyridin-3-yl)ethyl]amine: Similar in structure but lacks the azetidine ring.

Uniqueness

3-(2-methoxyethyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine is unique due to the presence of the thiadiazole ring, azetidine ring, and pyridine ring in a single molecule. This unique combination of functional groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H17N5OS

Molecular Weight

291.37 g/mol

IUPAC Name

3-(2-methoxyethyl)-N-(1-pyridin-2-ylazetidin-3-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C13H17N5OS/c1-19-7-5-11-16-13(20-17-11)15-10-8-18(9-10)12-4-2-3-6-14-12/h2-4,6,10H,5,7-9H2,1H3,(H,15,16,17)

InChI Key

LMDFIMYYVIJLCM-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NSC(=N1)NC2CN(C2)C3=CC=CC=N3

Origin of Product

United States

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